molecular formula C16H14F3N5O2S B2495866 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034416-00-5

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2495866
CAS No.: 2034416-00-5
M. Wt: 397.38
InChI Key: HUJYRNJCXCDSJO-UHFFFAOYSA-N
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Description

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked via an ethyl spacer to a pyrazole moiety. The pyrazole is further substituted with a pyrazine heterocycle at the 3-position.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-1-3-13(10-12)27(25,26)22-7-9-24-8-4-14(23-24)15-11-20-5-6-21-15/h1-6,8,10-11,22H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJYRNJCXCDSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring , a pyrazole ring , and a trifluoromethyl benzenesulfonamide moiety, contributing to its unique properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Target Enzymes

The primary biological target of this compound is the mycobacterial cytochrome P450 enzymes , which play a crucial role in the metabolism of Mycobacterium tuberculosis. By inhibiting these enzymes, the compound disrupts the normal metabolic processes of the bacteria, leading to its death and demonstrating anti-tubercular activity.

Biochemical Pathways Affected

The inhibition of cytochrome P450 enzymes impacts several biochemical pathways:

  • Metabolism of Lipids : Disruption in lipid metabolism can affect the integrity of bacterial membranes.
  • Synthesis of Essential Metabolites : Interference with the synthesis pathways can lead to a deficiency in vital compounds necessary for bacterial survival.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against Mycobacterium tuberculosis. In vitro studies have shown that this compound can effectively reduce bacterial viability, making it a potential candidate for tuberculosis treatment.

Anticancer Potential

In addition to its antibacterial properties, derivatives of pyrazole compounds have been explored for their anticancer activity. For instance, related pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These studies suggest that compounds with similar structural motifs may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceCompound TestedCell LineIC50 Value (µM)Mechanism
Bouabdallah et al. 2022Pyrazole DerivativeHep-23.25Cytotoxicity
Wei et al. 2022Ethyl Pyrazole DerivativeA54926Growth Inhibition
Xia et al. 2022Carbohydrazide PyrazoleA54949.85Apoptosis Induction
Zheng et al. 2022Hydrazone PyrazoleA549<0.95Autophagy Induction

These studies illustrate the diverse biological activities associated with pyrazole derivatives, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Structural Analogues

Celecoxib (4-[5-(4-Methylphenyl)-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamide)

  • Core Structure : Celecoxib shares the benzenesulfonamide and trifluoromethylpyrazole framework with the target compound. However, its pyrazole is substituted with a 4-methylphenyl group instead of a pyrazine-ethyl chain .
  • Physicochemical Properties: Celecoxib has a logP of ~3.5, balancing hydrophobicity (from trifluoromethyl and methylphenyl) and hydrophilicity (sulfonamide).
  • Biological Activity: Celecoxib is a COX-2 inhibitor used for inflammation and pain. The pyrazine-ethyl modification in the target compound could redirect activity toward non-COX targets, such as kinases or viral enzymes, as seen in pyrazine-containing drug candidates .

2.1.2. Compound 1g (N-(2-((4-(3-(3-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl)Pyridin-2-yl)Amino)Ethyl)-4-(Trifluoromethyl)Benzenesulfonamide)

  • Core Structure: This compound (from ) features a pyridine-pyrazole core linked to trifluoromethylbenzenesulfonamide via an ethylamino spacer. Unlike the target compound, it lacks pyrazine but includes methoxyphenyl and phenyl substituents.
  • Synthetic Routes : Both compounds employ palladium-catalyzed cross-coupling (e.g., Suzuki reactions) for heterocyclic assembly, but the target compound’s pyrazine incorporation may require specialized boronic acids or azine-forming reactions .

2.1.3. N-[1-(3-Cyanopyrazin-2-yl)Ethyl]-N-(Cyclopropylmethyl)-3,5-Bis(Trifluoromethyl)Benzamide ()

  • Core Structure : This benzamide derivative shares the pyrazin-2-yl-ethyl motif with the target compound but replaces the sulfonamide with a benzamide group.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Celecoxib Compound 1g Compound
Molecular Weight ~435 (estimated) 381.37 ~550 (estimated) 548.3
logP ~3.8 (predicted) 3.5 ~4.2 (predicted) 4.6
Key Substituents Pyrazine, trifluoromethyl 4-Methylphenyl Methoxyphenyl, pyridine Benzamide, cyclopropyl
Solubility Moderate (pyrazine enhances) Low (crystalline) Low Low
Melting Point Not reported 160–163°C 118–180°C Not reported
Stability and Degradation
  • Thermal Stability : The trifluoromethyl and sulfonamide groups confer thermal resistance, but pyrazine’s electron-deficient nature may increase susceptibility to hydrolysis compared to celecoxib’s aryl groups .
  • Metabolic Stability : The trifluoromethyl group slows oxidative metabolism, while the pyrazine’s nitrogen atoms may facilitate glucuronidation, enhancing excretion .

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